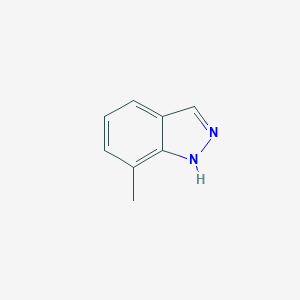

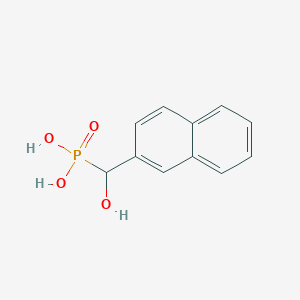

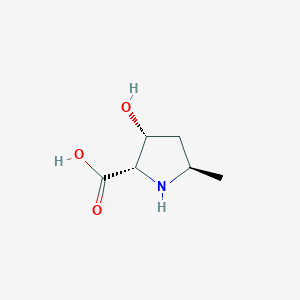

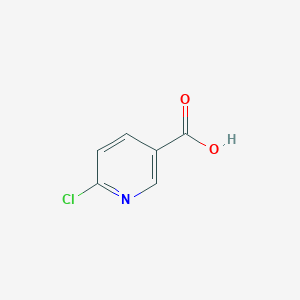

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a naturally occurring molecule found in many bacterial species. It is a quorum sensing molecule, which means that it plays a crucial role in regulating bacterial communication and behavior. In recent years, L-homoserine lactone has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Wirkmechanismus

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone regulates bacterial behavior by binding to specific receptors in bacterial cells, triggering a cascade of signaling events that lead to changes in gene expression and behavior. This process is known as quorum sensing and is essential for many bacterial species to coordinate their behavior and adapt to changing environments.

Biochemische Und Physiologische Effekte

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been shown to have various biochemical and physiological effects on bacterial cells. It can activate or inhibit specific genes, leading to changes in bacterial behavior, including biofilm formation, virulence, and antibiotic resistance. It can also affect bacterial metabolism, leading to changes in growth rate and nutrient utilization.

Vorteile Und Einschränkungen Für Laborexperimente

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has several advantages for lab experiments, including its stability, availability, and ease of use. It can be synthesized or purchased commercially and is relatively stable under standard lab conditions. However, its effects can be highly specific to bacterial species and can vary depending on the concentration and timing of exposure.

List of

Zukünftige Richtungen

1. Development of new antibiotics: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used as a potential target for the development of new antibiotics that can disrupt bacterial quorum sensing and prevent bacterial communication and behavior.

2. Plant growth regulation: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate plant growth and enhance crop yield, making it a promising candidate for sustainable agriculture.

3. Bioremediation: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate bacterial behavior in contaminated environments, leading to the degradation of pollutants and the restoration of ecosystems.

4. Cancer therapy: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to target cancer cells selectively, leading to the development of new cancer therapies with fewer side effects.

5. Bioprocessing: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate bacterial behavior in bioprocessing applications, leading to the production of various compounds, including antibiotics, enzymes, and biofuels.

Conclusion

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a naturally occurring molecule with significant potential applications in various fields, including medicine, agriculture, and biotechnology. Its ability to regulate bacterial behavior makes it a valuable tool in scientific research, with many potential future directions for its use. As research in this field continues to grow, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is likely to play an increasingly important role in the development of new treatments and technologies.

Synthesemethoden

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of homoserine with lactone, while microbial fermentation involves the use of bacteria to produce (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. The latter method is more commonly used due to its cost-effectiveness and scalability.

Wissenschaftliche Forschungsanwendungen

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial properties and can be used as a potential treatment for bacterial infections. It has also been studied for its potential role in cancer therapy, where it can be used to target cancer cells selectively.

In agriculture, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been studied for its potential role in plant growth regulation and disease control. It has been shown to promote plant growth and enhance crop yield, making it a promising candidate for sustainable agriculture.

In biotechnology, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been studied for its potential use in the production of various compounds, including antibiotics, enzymes, and biofuels. Its ability to regulate bacterial behavior makes it a valuable tool in bioprocessing and bioremediation.

Eigenschaften

CAS-Nummer |

114717-06-5 |

|---|---|

Produktname |

(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |

Molekularformel |

C6H11NO3 |

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

(2S,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5+/m1/s1 |

InChI-Schlüssel |

RVIGBNHLNBRMFX-WDCZJNDASA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]([C@H](N1)C(=O)O)O |

SMILES |

CC1CC(C(N1)C(=O)O)O |

Kanonische SMILES |

CC1CC(C(N1)C(=O)O)O |

Synonyme |

L-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)